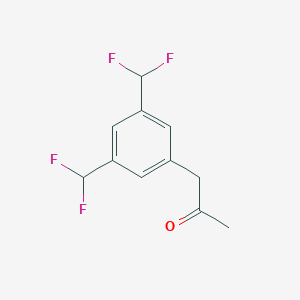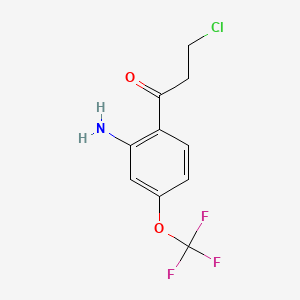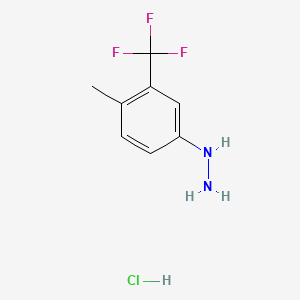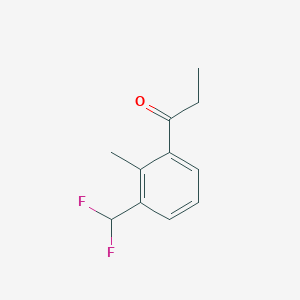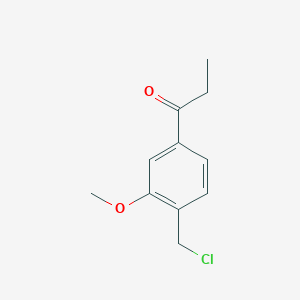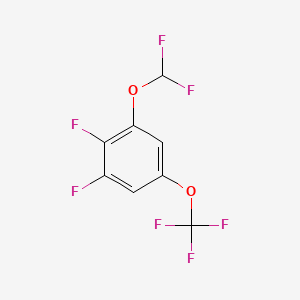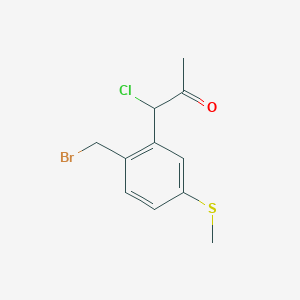![molecular formula C8H8N4O4 B14056769 2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide CAS No. 111317-16-9](/img/structure/B14056769.png)
2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydrazinecarboxamide group attached to a phenyl ring substituted with hydroxy and nitro groups. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to facilitate the condensation process. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of various ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in various ethers or esters, depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. For example, its derivatives may inhibit certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and derivative being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-N-(2-methyl-5-nitrophenyl)benzylamine
- 2-Hydroxy-N-(2-methoxy-5-nitrophenyl)benzylamine
- 2-(2-Hydroxy-5-nitrophenyl)-5-methyl-1,3-dioxane-5
Uniqueness
2-[(2-Hydroxy-5-nitrophenyl)methylene]hydrazinecarboxamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in research and industry.
Eigenschaften
CAS-Nummer |
111317-16-9 |
|---|---|
Molekularformel |
C8H8N4O4 |
Molekulargewicht |
224.17 g/mol |
IUPAC-Name |
[(2-hydroxy-5-nitrophenyl)methylideneamino]urea |
InChI |
InChI=1S/C8H8N4O4/c9-8(14)11-10-4-5-3-6(12(15)16)1-2-7(5)13/h1-4,13H,(H3,9,11,14) |
InChI-Schlüssel |
TVRPWEXMVFATFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-(4-fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14056686.png)

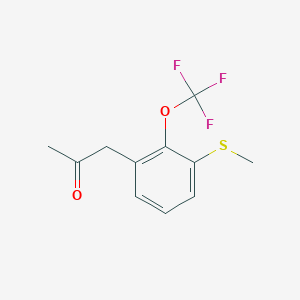
![[2-Chloro-4-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14056703.png)



